molecular formula C12H17NO2 B8439712 Ethyl 2,4-diethylpyridine-3-carboxylate

Ethyl 2,4-diethylpyridine-3-carboxylate

Cat. No.: B8439712
M. Wt: 207.27 g/mol
InChI Key: IGBUGDXXQPXMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,4-diethylpyridine-3-carboxylate is a pyridine derivative featuring ethyl substituents at positions 2 and 4 of the aromatic ring and an ethyl ester group at position 2. Its structure combines lipophilic ethyl groups with a polar carboxylate ester, influencing its solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2,4-diethylpyridine-3-carboxylate

InChI

InChI=1S/C12H17NO2/c1-4-9-7-8-13-10(5-2)11(9)12(14)15-6-3/h7-8H,4-6H2,1-3H3

InChI Key

IGBUGDXXQPXMLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1)CC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares Ethyl 2,4-diethylpyridine-3-carboxylate with two structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System Notable Features
This compound (Target) C₁₂H₁₇NO₂ 207.27 2,4-diethyl, 3-ethoxycarbonyl Pyridine High lipophilicity due to ethyl groups
Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate C₉H₁₅NO₃ 185.22 4,4-dimethyl, 2-oxo, 3-ethoxycarbonyl Pyrrolidone (saturated) Polar oxo group enhances hydrogen bonding
Ethyl 2,4-dimethylpyrido[1,2-a]benzimidazole-3-carboxylate C₁₇H₁₇N₃O₂ 295.34 2,4-methyl, 3-ethoxycarbonyl Fused pyrido-benzimidazole Rigid fused-ring system; planar geometry

Key Observations:

Substituent Effects: The target compound’s ethyl groups confer greater steric bulk and lipophilicity compared to the methyl substituents in the fused pyrido-benzimidazole analog . This may influence solubility in nonpolar solvents and reactivity in sterically demanding reactions. The 2-oxo group in the pyrrolidine derivative introduces polarity and hydrogen-bonding capacity, which are absent in the pyridine-based target compound.

Ring System Differences: The pyridine ring in the target compound is aromatic and planar, enabling π-π stacking interactions. In contrast, the pyrrolidone analog has a saturated ring, reducing aromaticity but increasing conformational flexibility.

The target compound’s intermediate molecular weight (207.27 g/mol) may balance lipophilicity and solubility for pharmaceutical applications.

Research Findings and Methodological Insights

Crystallographic Analysis:

  • The fused pyrido-benzimidazole derivative was characterized via single-crystal X-ray diffraction (SC-XRD) using SHELX software , achieving an R factor of 0.047 , indicative of high structural precision. If the target compound were analyzed similarly, its steric bulk (from ethyl groups) might reduce crystallinity compared to the methyl-substituted analog.

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